molecular formula C19H19ClN4O4S2 B2784015 6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215315-96-0

6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2784015
CAS No.: 1215315-96-0
M. Wt: 466.96
InChI Key: DXDQGLAIFHTSPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a 5-nitrobenzo[b]thiophene-2-carboxamido group at position 2 and an ethyl group at position 4. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Its design integrates a nitro group on the benzo[b]thiophene moiety, which likely influences electronic properties and receptor interactions.

Properties

IUPAC Name

6-ethyl-2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S2.ClH/c1-2-22-6-5-12-15(9-22)29-19(16(12)17(20)24)21-18(25)14-8-10-7-11(23(26)27)3-4-13(10)28-14;/h3-4,7-8H,2,5-6,9H2,1H3,(H2,20,24)(H,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDQGLAIFHTSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity based on existing research and findings.

  • Molecular Formula : C₁₉H₁₉ClN₄O₄S₂
  • Molecular Weight : 467.0 g/mol
  • CAS Number : 1215315-96-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular processes. The presence of the nitro group and the thiophene moiety enhances its reactivity and potential for binding to target sites.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluated the antiproliferative effects of related compounds on MDA-MB-435 cancer cells. The results indicated that compounds with similar structures exhibited significant inhibition of cell growth with IC₅₀ values ranging from 19 nM to 50 nM .
  • Microtubule Depolymerization :
    • Compounds analogous to 6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido) were shown to cause microtubule depolymerization at concentrations as low as 10 µM. This mechanism is crucial for their anticancer activity as it disrupts mitotic spindle formation .

Biological Activity Summary Table

Activity Type Description IC₅₀/EC₅₀ Values
AntiproliferativeInhibition of cancer cell growth in MDA-MB-435 cells~19 nM
Microtubule DepolymerizationInduction of microtubule depolymerization in cancer cellsEffective at 10 µM
Enzyme InteractionPotential inhibition of key enzymes involved in cancer metabolismNot specified

Structure-Activity Relationship (SAR)

The structure of 6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido) plays a significant role in its biological activity. The thiophene and pyridine rings are essential for binding interactions with biological targets. Modifications to these rings can enhance or reduce activity, indicating a clear structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Thieno-Pyridine Derivatives

Compound Name Key Substituents Biological Activity/Findings Reference
6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide HCl 5-nitrobenzo[b]thiophene-2-carboxamido, ethyl Hypothesized adenosine receptor modulation (inferred from structural analogs)
Ethyl 6-isopropyl-2-[(2-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate HCl 2-phenoxybenzamido, isopropyl Unknown activity; structural similarity suggests potential as a receptor ligand
(2-Amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone (PD 81,723) 3-(trifluoromethyl)phenyl, 4,5-dimethylthiophene Allosteric enhancer of adenosine A1 receptors; high ratio of enhancement to antagonism
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Boc-protected amine, ethyl ester Intermediate in synthesis; Boc group improves stability during chemical reactions

Key Observations:

Ethyl vs. Isopropyl Substituents: The ethyl group at position 6 in the target compound likely reduces steric hindrance compared to bulkier isopropyl groups (as in ), possibly improving target selectivity.

Role of Hydrogen Bonding :

  • The carboxamide group in the target compound may form intramolecular hydrogen bonds (as proposed in for PD 81,723), stabilizing its active conformation .

Salt Forms and Solubility :

  • The hydrochloride salt of the target compound mirrors strategies used in analogs (e.g., ) to improve aqueous solubility, a critical factor for in vivo efficacy.

Table 2: Structure-Activity Relationships (SAR) Insights from Analogous Compounds

Structural Feature Impact on Activity Example Compound Reference
Nitro substituents on aryl rings Enhances electron-withdrawing effects; may improve receptor binding affinity Target compound
Trifluoromethyl groups Balances hydrophobicity and electronic effects; optimal for allosteric enhancement PD 81,723
Alkyl substitution (4-position) Increases activity by reducing steric clash PD 81,723 derivatives
Boc-protected amines Improves synthetic stability but reduces bioavailability Ethyl 2-amino-6-boc...

Q & A

Q. What are the standard synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting 5-nitrobenzo[b]thiophene-2-carboxylic acid with the tetrahydrothieno[2,3-c]pyridine core under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF or DMSO .
  • Nitro group stability : Reactions must be conducted at controlled temperatures (0–25°C) to prevent undesired reduction of the nitro group .
  • Purification : Use reverse-phase HPLC with gradients (e.g., MeCN:H₂O) to isolate the final product, ensuring >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent integration and regiochemistry, with key signals for the ethyl group (δ ~1.35 ppm, triplet) and nitrobenzo[b]thiophene protons (δ ~8.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₃H₂₃N₅O₅S₂Cl) and detects synthetic impurities .

Q. What solubility properties are reported, and how do they influence experimental design?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-formulation studies recommend using co-solvents like PEG-400 for in vitro assays to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields across studies?

  • Parameter optimization : Systematic screening of solvents (DMF vs. THF), catalysts (DMAP vs. pyridine), and reaction times (2–24 h) can address yield variability .
  • Byproduct analysis : LC-MS tracking of intermediates identifies side reactions (e.g., nitro group reduction), guiding stoichiometric adjustments .

Q. What mechanistic insights explain the compound’s bioactivity, and how can structure-activity relationships (SAR) be explored?

  • Nitro group role : The electron-withdrawing nitro moiety enhances electrophilicity, potentially enabling covalent binding to biological targets (e.g., kinase active sites) .
  • SAR strategies : Modifying the ethyl group or benzo[b]thiophene substituents (e.g., replacing nitro with cyano) can probe interactions with hydrophobic pockets in enzymes .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side products during exothermic steps (e.g., amide coupling) .
  • Crystallization optimization : Use antisolvent techniques (e.g., adding hexane to DMSO) to enhance crystalline purity .

Q. How do conflicting bioactivity results from different assays arise, and how can they be reconciled?

  • Assay interference : The nitro group may generate false positives in colorimetric assays (e.g., MTT). Validate results with orthogonal methods like fluorescence-based assays .
  • Membrane permeability : Poor solubility in physiological buffers can skew IC₅₀ values. Use equilibrium solubility assays with biorelevant media (e.g., FaSSIF) to refine data .

Data Contradiction Analysis

Q. Why do some studies report higher cytotoxicity despite structural similarities to inactive analogs?

  • Stereochemical factors : The tetrahydrothieno[2,3-c]pyridine core’s conformation may influence target binding. Computational modeling (e.g., molecular docking) can predict active vs. inactive conformers .
  • Impurity profiles : Trace levels of de-nitro byproducts (detectable via LC-MS) may contribute to off-target effects .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for nitro group stability .
  • Analytical workflows : Combine NMR, HRMS, and HPLC for rigorous purity assessment .
  • Bioactivity validation : Use multiple assay formats and solubility-enhanced formulations to minimize artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.